molecular formula C21H15N3O3 B11548859 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

Cat. No.: B11548859
M. Wt: 357.4 g/mol
InChI Key: RULYVWQAKICFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline typically involves the condensation of 4-methyl-1,3-benzoxazole-2-amine with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole or aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole or aniline derivatives.

Scientific Research Applications

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
  • 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
  • 3-(5-chloro-1,3-benzoxazol-2-yl)phenylamine

Uniqueness

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline is unique due to its specific structural features, such as the presence of both benzoxazole and nitrophenyl moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C21H15N3O3/c1-14-5-2-10-19-20(14)23-21(27-19)16-7-4-8-17(12-16)22-13-15-6-3-9-18(11-15)24(25)26/h2-13H,1H3

InChI Key

RULYVWQAKICFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.